Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate
Description
Molecular Architecture and Stereochemical Features
The molecular architecture of methyl 3,3,3-trifluoro-2,2-dimethylpropanoate exhibits a distinctive arrangement of functional groups that significantly influences its chemical behavior and physical properties. The compound possesses a molecular formula of C₆H₉F₃O₂ with a molecular weight of 170.13 grams per mole, establishing it as a medium-sized organic molecule with substantial fluorine content. The central carbon framework consists of a three-carbon chain bearing both ester functionality and extensive fluorine substitution, creating a unique electronic environment that distinguishes this compound from conventional aliphatic esters.
The stereochemical features of this compound are dominated by the presence of the trifluoromethyl group at the terminal position, which introduces significant steric hindrance and electronic effects throughout the molecular structure. The quaternary carbon center at the alpha position relative to the carbonyl group carries two methyl substituents, creating a highly branched molecular geometry that restricts rotational freedom around certain bonds. This structural arrangement results in a relatively rigid molecular framework where the trifluoromethyl group occupies a sterically demanding position that influences the overall molecular conformation.
The ester functionality provides an additional layer of structural complexity, with the methoxy group introducing both steric and electronic considerations that affect molecular behavior. The carbonyl carbon serves as an important electrophilic center, while the adjacent quaternary carbon bearing both methyl groups and the trifluoromethyl-substituted carbon creates a unique electronic environment. The molecular geometry around the ester group follows typical tetrahedral arrangements, but the presence of the bulky trifluoromethyl group creates notable deviations from idealized bond angles and distances.
Conformational analysis reveals that the molecule adopts preferential orientations that minimize steric interactions between the trifluoromethyl group and the methyl substituents on the adjacent carbon atom. The rotational barriers around the carbon-carbon bonds are significantly influenced by both steric hindrance and electronic effects arising from the highly electronegative fluorine atoms. These conformational preferences have important implications for the compound's reactivity and interaction with other molecules in various chemical environments.
Properties
IUPAC Name |
methyl 3,3,3-trifluoro-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-5(2,4(10)11-3)6(7,8)9/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXAFVCHEIPHDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704821 | |
| Record name | Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188911-72-9 | |
| Record name | Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 3,3,3-Trifluoro-2,2-dimethylpropionic Acid
The most straightforward and commonly employed method to prepare methyl 3,3,3-trifluoro-2,2-dimethylpropanoate is the esterification of 3,3,3-trifluoro-2,2-dimethylpropionic acid with methanol.
-
- Acid catalyst: Strong acids such as sulfuric acid or acidic ion-exchange resins.
- Temperature: Reflux conditions (~65-100°C depending on solvent system).
- Time: Several hours to ensure complete conversion.
-
- Protonation of the carboxyl group facilitates nucleophilic attack by methanol.
- Formation of a tetrahedral intermediate followed by water elimination yields the ester.
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- Use of continuous flow reactors to enhance mixing and heat transfer.
- Optimization of molar ratios (acid to methanol) to drive equilibrium towards ester formation.
- Purification via distillation or crystallization to achieve high purity.
| Parameter | Typical Value |
|---|---|
| Acid catalyst | Sulfuric acid, 0.1-1 mol% |
| Methanol:acid molar ratio | 1.2:1 to 2:1 |
| Temperature | 65-100 °C |
| Reaction time | 4-12 hours |
| Yield | Up to 85-90% |
This method is widely documented and forms the basis for both laboratory and industrial scale synthesis.
Catalytic Esterification Using Tungsten-Based Catalysts
A patent (CN105601517A) describes an efficient catalytic method for producing methyl trifluoroacetate derivatives, which can be adapted for this compound synthesis by analogy due to structural similarity.
- Catalysts: Slightly soluble tungsten compounds such as tungstic acid (WO3·H2O) and aqua oxidation tungsten.
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- Reactants: 3,3,3-trifluoroacetic acid (or analogous trifluorinated acid), absolute methanol.
- Catalyst loading: 0.005–0.2 mass ratio relative to acid.
- Stirring: 200–1000 rpm for efficient mixing.
- Temperature: 60–100 °C.
- Reaction time: 2–12 hours.
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- Conversion rates of acid: 80–86%.
- Selectivity toward methyl ester: >99.5%.
- Yield: 80–85%.
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- Catalysts retain activity after multiple cycles.
- Post-reaction treatment includes methanol washing and calcination at 500 °C to regenerate catalyst.
| Catalyst | Conversion (%) | Selectivity (%) | Yield (%) | Reaction Temp (°C) | Time (h) | Stirring Speed (rpm) |
|---|---|---|---|---|---|---|
| Tungstic acid (0.48g) | 82.3 | 99.8 | 82.1 | 90 | 6 | 1000 |
| WO3·H2O (0.12g) | 85.3 | 99.5 | 84.9 | 90 | 7 | 600 |
This catalytic approach offers an industrially viable, selective, and sustainable method for methyl ester synthesis.
Alternative Synthetic Routes and Advanced Techniques
While direct esterification is the primary method, other synthetic strategies have been explored in research contexts:
- Reductive Esterification: Reduction of acid chlorides or anhydrides derived from 3,3,3-trifluoro-2,2-dimethylpropionic acid followed by methanolysis.
- Fluorination of Preformed Esters: Introduction of trifluoromethyl groups via electrophilic or nucleophilic fluorination on methyl 2,2-dimethylpropanoate derivatives.
- Use of Redox-Active Esters: In advanced organic synthesis, redox-active esters of trifluoromethylated acids serve as intermediates for coupling reactions that ultimately yield methyl esters.
Research literature reports the use of redox-active esters in photoredox catalysis for the preparation of fluorinated esters, though these methods are more complex and less common for bulk synthesis.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Acid-catalyzed esterification | 3,3,3-Trifluoro-2,2-dimethylpropionic acid, methanol | Sulfuric acid, reflux, 4-12 h | 85-90 | Classical, straightforward |
| Tungsten-catalyzed esterification | Trifluoroacetic acid analog, methanol | Tungstic acid, 60-100 °C, 2-12 h | 80-85 | High selectivity, catalyst reusable |
| Redox-active ester photoredox | Redox-active esters, alkenes | Photoredox catalysts, blue LED | Variable | Research scale, complex setup |
Research Findings and Analysis
- The trifluoromethyl group strongly influences the reactivity and stability of the ester, making mild acidic conditions preferable for esterification to avoid side reactions.
- Tungsten-based catalysts provide excellent selectivity and conversion, with the advantage of catalyst recyclability, which is crucial for industrial sustainability.
- Continuous flow and optimized stirring speeds improve mass transfer and heat management, enhancing yield and purity.
- Advanced synthetic methods such as photoredox catalysis expand the toolbox for complex molecule synthesis but are less practical for large-scale methyl ester production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3,3,3-trifluoro-2,2-dimethylpropionic acid and methanol.
Reduction: Reduction of the ester can produce the corresponding alcohol, 3,3,3-trifluoro-2,2-dimethylpropanol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a suitable solvent and catalyst.
Major Products Formed
Hydrolysis: 3,3,3-trifluoro-2,2-dimethylpropionic acid and methanol.
Reduction: 3,3,3-trifluoro-2,2-dimethylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate serves as a crucial building block in organic synthesis:
- Trifluoromethyl Group : Enhances the stability and reactivity of synthesized compounds.
- Reactions :
- Hydrolysis : Yields 3,3,3-trifluoro-2,2-dimethylpropionic acid and methanol.
- Reduction : Produces 3,3,3-trifluoro-2,2-dimethylpropanol.
- Substitution Reactions : Involves nucleophiles to create various derivatives.
| Reaction Type | Products | Common Conditions |
|---|---|---|
| Hydrolysis | 3,3,3-Trifluoro-2,2-dimethylpropionic acid | Aqueous NaOH or HCl under reflux |
| Reduction | 3,3,3-Trifluoro-2,2-dimethylpropanol | LiAlH₄ or NaBH₄ |
| Substitution | Various substituted derivatives | Nucleophiles in suitable solvents |
Biology
In biological research:
- Fluorinated Analogs : The compound is used to develop fluorinated versions of biologically active molecules. These modifications can enhance metabolic stability and bioavailability.
Medicine
This compound is an intermediate in pharmaceutical synthesis:
- Drug Development : It contributes to the creation of drugs with improved pharmacokinetic properties due to the influence of the trifluoromethyl group on drug metabolism.
Industry
In industrial applications:
- Specialty Chemicals : The compound is utilized in producing fluorinated polymers and surfactants.
- Material Science : Its unique chemical properties make it valuable for developing advanced materials.
Case Studies
-
Fluorinated Drug Analog Development
- Researchers synthesized a series of fluorinated drug analogs using this compound as a precursor. The resulting compounds demonstrated enhanced stability and activity compared to their non-fluorinated counterparts.
-
Synthesis of Specialty Polymers
- A study focused on the use of this compound in creating specialty polymers with tailored properties for specific industrial applications. The trifluoromethyl group contributed to improved thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of methyl 3,3,3-trifluoro-2,2-dimethylpropanoate depends on its specific application. In chemical reactions, the trifluoromethyl group can influence the reactivity and selectivity of the compound. The electron-withdrawing nature of the trifluoromethyl group can stabilize reaction intermediates and enhance the overall reaction rate. In biological systems, the compound’s fluorinated structure can improve the metabolic stability and membrane permeability of drug molecules.
Comparison with Similar Compounds
Methyl 3-(4-Chlorophenyl)-3-Hydroxy-2,2-dimethylpropanoate (CAS Not Provided)
- Structure : Features a 4-chlorophenyl and hydroxyl group at the β-position, replacing the trifluoromethyl group.
- Synthesis: Prepared via nucleophilic substitution and esterification, with acetic anhydride and dimethylaminopyridine (DMAP) as catalysts .
- Applications : Demonstrates antiproliferative activity against cancer cell lines, attributed to the chlorophenyl moiety .
- Key Data :
Methyl 3,3,3-Trifluoro-2-(trifluoromethyl)propanoate (CAS Not Provided)
- Structure : Contains a CF₃ group at both the β- and α-positions, increasing electronegativity and steric hindrance compared to the dimethyl-substituted analog .
- Molecular Weight: 210.073 g/mol (vs. 170.12 g/mol for Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate) .
- Applications : Likely used in high-performance polymers due to enhanced fluorine content.
Ethyl 3,3,3-Trifluoropropanoate (CAS 352-23-8)
- Structure : Lacks methyl substituents, with an ethyl ester group instead of methyl.
- Properties: Lower steric hindrance and higher volatility compared to this compound .
- Similarity Score : 0.70 (structural similarity to the target compound) .
Physicochemical Properties
Research Findings and Data Tables
Table 1: Comparative NMR Data of Key Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| This compound | Not reported | Not reported |
| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | 4.23 (CH), 3.68 (OCH₃), 3.44 (OCH₃) | 176.2 (C=O), 56.1 (OCH₃), 48.5 (CH) |
Table 2: Decarboxylation Yields of Fluorinated Acids
Biological Activity
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate (CAS No. 1188911-72-9) is a fluorinated organic compound with significant biological activity attributed to its unique chemical structure. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 170.13 g/mol. The presence of trifluoromethyl groups contributes to its lipophilicity and bioactivity, enhancing its interaction with biological systems .
Biological Activity Overview
The biological activity of this compound is influenced by its structural features:
- Enhanced Lipophilicity : The trifluoromethyl group increases the compound's affinity for lipid membranes, potentially improving its absorption and distribution in biological systems.
- Reactivity with Biological Molecules : The ester functional group allows for interactions with various biomolecules, which can lead to diverse biological effects.
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activities. For this compound, potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as tyrosinase, which plays a crucial role in melanin production. This suggests that this compound may also exhibit inhibitory effects on tyrosinase or other enzymes involved in metabolic pathways .
- Antioxidant Properties : Compounds in this class may possess antioxidant capabilities that protect cells from oxidative stress.
Case Studies and Research Findings
- Tyrosinase Inhibition : A study on analogs of this compound revealed significant inhibition of mushroom tyrosinase activity. The strongest analog showed an IC50 value of 1.12 µM compared to kojic acid's IC50 of 24.09 µM . This indicates that similar compounds can be potent inhibitors of melanin production.
- Cytotoxicity Assessment : In cellular studies involving B16F10 murine melanoma cells, certain analogs did not exhibit cytotoxicity at concentrations up to 20 µM after 48 and 72 hours . This suggests a favorable safety profile for potential therapeutic applications.
Comparative Analysis with Similar Compounds
The following table summarizes key properties and activities of this compound compared to structurally similar compounds:
| Compound Name | CAS Number | IC50 (µM) | Unique Features |
|---|---|---|---|
| This compound | 1188911-72-9 | TBD | Enhanced lipophilicity due to trifluoromethyl group |
| Kojic Acid | 501-30-4 | 24.09 | Standard reference for tyrosinase inhibition |
| (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | 24435-45-8 | TBD | Contains additional hydroxyl group |
Potential Applications
Given its biological activity and structural characteristics, this compound holds promise for various applications:
- Pharmaceuticals : Its potential as a tyrosinase inhibitor positions it as a candidate for treating hyperpigmentation disorders.
- Agrochemicals : The compound's lipophilicity may enhance its efficacy as a pesticide or herbicide.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate, and how do key spectral features correlate with its structure?
- Methodological Answer :
- 1H and 13C NMR : Key signals include δ~3.6–3.7 ppm (OCH3), δ~4.2 ppm (CH group in propanoate backbone), and δ~176 ppm (C=O in 13C NMR). For structural analogs like methyl 3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoate, these signals confirm ester functionality and substituent effects .
- Mass Spectrometry : Molecular ion peaks at m/z 156.11 (molecular weight) align with the formula C5H7F3O2. Confirm purity via fragmentation patterns and isotopic signatures .
Q. How does steric hindrance from the 2,2-dimethyl and 3,3,3-trifluoro groups influence reactivity in esterification or hydrolysis reactions?
- Methodological Answer :
- The trifluoromethyl group increases electron-withdrawing effects, stabilizing the carbonyl group against nucleophilic attack. Steric bulk from dimethyl groups slows hydrolysis kinetics. Experimental optimization: Use anhydrous conditions and catalytic bases (e.g., K2CO3) to enhance ester stability .
Advanced Research Questions
Q. What computational models are suitable for studying the interaction of this compound derivatives with biological targets (e.g., CFTR proteins)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Studies on analogs (e.g., VX-445) show that the 3,3,3-trifluoro-2,2-dimethylpropoxy group forms stable hydrophobic interactions with residues like F354 and W361 in CFTR MSD1. Simulations (125 ns trajectories) highlight H-bonding with S364 (2.93 Å) and π-stacking with aromatic residues .
- Docking Studies : Use software like AutoDock Vina to predict binding affinities. Focus on fluorine’s electronegativity and steric parameters for ligand-protein fit .
Q. How do solvent polarity and Gutmann donor numbers affect the stability of this compound in synthetic reactions?
- Methodological Answer :
- Solvent Selection : Low-donor-number solvents (e.g., methyl trifluoroacetate, DN = 2.7) minimize nucleophilic interference. High polarity (dielectric constant ~25–30) enhances solubility without destabilizing the ester .
- Data Table :
| Solvent | Gutmann Donor Number (DN) | Dielectric Constant |
|---|---|---|
| Methyl trifluoroacetate | 2.7 | 27.5 |
| THF | 20.0 | 7.6 |
Q. What strategies resolve contradictions in antiproliferative activity data for structurally similar propanoate derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) on bioactivity. For example, methyl 3-(4-chlorophenyl)-3-hydroxy derivatives show higher antiproliferative activity due to enhanced cellular uptake and target binding .
- Experimental Validation : Use dose-response assays (IC50 values) and apoptosis markers (e.g., caspase-3 activation) to confirm mechanistic consistency across studies .
Data Contradictions & Resolution
- Purity Discrepancies : Commercial samples (e.g., TCI America™) report ≥98% purity, while synthesis protocols note ~95% yields. Resolution: Use HPLC with trifluoroacetic acid mobile phase to quantify impurities and adjust synthetic protocols (e.g., column chromatography) .
- Biological Activity Variability : Differences in CFTR-binding efficacy between analogs (e.g., VX-445 vs. VX-661) arise from trifluoromethyl positioning. Resolve via crystallography or mutagenesis studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
